molecular formula C28H18O3 B15087460 10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B15087460
M. Wt: 402.4 g/mol
InChI Key: DYCLERUVNBOFTG-UHFFFAOYSA-N
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Description

10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromones This compound is characterized by its unique structure, which includes a biphenyl group and a furochromone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromone core, which can be synthesized from 4-hydroxycoumarin and aryl ketones through a series of cyclization reactions . The biphenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism by which 10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The biphenyl group may facilitate binding to hydrophobic pockets, while the furochromone core can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to the presence of the biphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also impart unique electronic and photophysical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C28H18O3

Molecular Weight

402.4 g/mol

IUPAC Name

7-methyl-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C28H18O3/c1-17-26-24(15-23-21-9-5-6-10-22(21)28(29)31-27(17)23)25(16-30-26)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16H,1H3

InChI Key

DYCLERUVNBOFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6C(=O)O2

Origin of Product

United States

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